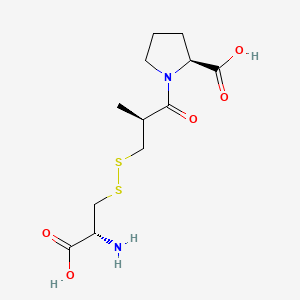

Captopril-cysteine disulfide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of captopril-cysteine disulfide involves the reaction of captopril with cysteine under oxidative conditions. The reaction typically proceeds through the formation of a disulfide bond between the thiol groups of captopril and cysteine . The reaction conditions often include the use of mild oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Captopril-cysteine disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones under strong oxidative conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl or amide functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents in aqueous or organic solvents.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Captopril and cysteine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Treatment of Cystinuria

Cystinuria is characterized by excessive urinary excretion of cystine, leading to stone formation and potential renal damage. Traditional treatments such as penicillamine can have severe side effects, making alternative therapies desirable.

- Case Studies :

- A study involving two siblings with homozygous cystinuria demonstrated that captopril therapy led to a 70% reduction in cystine excretion after 26 weeks at a dosage of 150 mg/day. Upon discontinuation, cystine excretion returned to baseline levels, indicating the need for ongoing treatment to maintain benefits .

- In another patient, a 93% reduction in cystine excretion was observed after nine weeks on a lower dose of 75 mg/day . No adverse effects were reported during these treatments.

The mechanism behind this efficacy is partly attributed to the formation of captopril-cysteine disulfide, which not only enhances solubility but may also facilitate the excretion of cysteine in a less harmful form.

Interaction with Insulin

Recent studies have investigated the interaction between captopril and insulin, revealing that captopril can modify insulin's structure by reacting with its cysteine residues.

- Mechanism : The reactive thiol group in captopril participates in thiol-disulfide exchange reactions, leading to modifications in insulin's dimeric form. Mass spectrometry studies identified modifications at specific cysteine residues (Cys6 and Cys7 on the A chain; Cys7 and Cys19 on the B chain) .

- Implications : These interactions may alter insulin's biological activity and stability, suggesting potential implications for diabetes management and protein modification therapies .

Comparative Data Table

Mécanisme D'action

The mechanism of action of captopril-cysteine disulfide involves its interaction with angiotensin-converting enzyme, similar to captopril . By inhibiting this enzyme, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This results in vasodilation and reduced blood pressure . Additionally, the disulfide bond may play a role in modulating redox states and influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Captopril: The parent compound, an angiotensin-converting enzyme inhibitor used for hypertension and heart failure.

Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic applications.

Lisinopril: A long-acting angiotensin-converting enzyme inhibitor used for similar indications.

Uniqueness

Unlike other angiotensin-converting enzyme inhibitors, this compound offers additional benefits related to its redox activity .

Activité Biologique

Captopril-cysteine disulfide is a significant metabolite of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. This compound plays a crucial role in various biochemical pathways and has garnered attention for its biological activities, particularly in the context of redox biology and protein interactions.

Biochemical Pathways

This compound primarily functions through the inhibition of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to reduced peripheral arterial resistance and lower blood pressure. Its mechanism also involves the formation of mixed disulfide bonds with cysteine residues in proteins, which can modulate their structure and function .

Pharmacokinetics

The pharmacokinetic profile of captopril indicates that it is readily absorbed, with an average bioavailability of approximately 75%. However, food intake can significantly decrease its absorption by 25-40% . The compound is primarily metabolized in the liver, forming various derivatives that include sulfoxides and sulfones.

Protein Modifications

This compound has been shown to modify proteins through disulfide-thiol exchange reactions. Notably, studies have demonstrated its ability to reduce disulfide bonds in insulin and immunoglobulin G (IgG), leading to structural changes that may impact their biological functions. For instance, captopril treatment on insulin resulted in the formation of adducts with cysteine residues, altering its quaternary structure .

Case Study: Captopril and Insulin Interaction

A detailed investigation using mass spectrometry revealed that captopril modifies specific cysteine residues in insulin (Cys6 and Cys7 of the A chain; Cys7 and Cys19 of the B chain). The formation of these modifications was linked to the reduction of interchain disulfide bonds, which are critical for insulin's stability and function. The study highlighted that higher concentrations of captopril led to increased modifications and potential aggregation of insulin .

Impact on Immune Function

The chronic use of captopril may adversely affect IgG structure and function due to its interaction with cysteine residues involved in disulfide bond formation. This modification potentially compromises the immune response by altering the stability and efficacy of antibodies .

Research Applications

This compound has several applications across various fields:

- Chemistry : It serves as a model compound for studying disulfide bond dynamics.

- Biology : Investigated for its role in redox modulation within biological systems.

- Medicine : Explored for therapeutic effects related to oxidative stress and redox imbalance.

- Industry : Utilized in developing novel drug formulations and delivery systems.

Summary Table: Biological Activity of this compound

| Aspect | Details |

|---|---|

| Mechanism | ACE inhibition; disulfide-thiol exchange |

| Bioavailability | 60-75% (decreased by food intake) |

| Protein Interactions | Modifies cysteine residues in insulin and IgG |

| Impact on Proteins | Alters structure/function; potential aggregation |

| Research Applications | Chemistry, biology, medicine, industry |

Propriétés

IUPAC Name |

(2S)-1-[(2S)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5S2/c1-7(5-20-21-6-8(13)11(16)17)10(15)14-4-2-3-9(14)12(18)19/h7-9H,2-6,13H2,1H3,(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEBNBLVYKFVTK-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSSCC(C(=O)O)N)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSSC[C@@H](C(=O)O)N)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226415 | |

| Record name | Captopril-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75479-46-8 | |

| Record name | 1-[(2S)-3-[[(2R)-2-Amino-2-carboxyethyl]dithio]-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75479-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captopril-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075479468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captopril-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPTOPRIL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1036F0RZ9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.